REACTION_SMILES
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[C:23]([OH:24])(=[O:25])[CH3:26].[Cl:1][c:2]1[cH:3][cH:4][c:5]2[n:6]([n:7]1)[c:8]([CH:11]([OH:12])[c:13]1[cH:14][c:15]3[cH:16][n:17][n:18]([CH3:22])[c:19]3[cH:20][cH:21]1)[cH:9][n:10]2>>[Cl:1][c:2]1[cH:3][cH:4][c:5]2[n:6]([n:7]1)[c:8]([CH2:11][c:13]1[cH:14][c:15]3[cH:16][n:17][n:18]([CH3:22])[c:19]3[cH:20][cH:21]1)[cH:9][n:10]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Cn1ncc2cc(C(O)c3cnc4ccc(Cl)nn34)ccc21
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cn1ncc2cc(C(O)c3cnc4ccc(Cl)nn34)ccc21
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Name
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Type
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product
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Smiles
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Cn1ncc2cc(Cc3cnc4ccc(Cl)nn34)ccc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |